molecular formula C6H5BrN2O B582170 3-Amino-5-bromopicolinaldehyde CAS No. 1289168-19-9

3-Amino-5-bromopicolinaldehyde

Cat. No.: B582170
CAS No.: 1289168-19-9
M. Wt: 201.023
InChI Key: LBGAGUYLIVTKPI-UHFFFAOYSA-N
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Description

3-Amino-5-bromopicolinaldehyde is an organic compound with the molecular formula C(_6)H(_5)BrN(_2)O. It is a derivative of picolinaldehyde, featuring an amino group at the 3-position and a bromine atom at the 5-position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Amino-5-bromopicolinaldehyde can be synthesized through several methods. One common approach involves the bromination of 3-amino-2-picolinaldehyde. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-bromopicolinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-5-bromopicolinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-5-bromopicolinaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The amino and aldehyde groups allow it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5-bromopicolinaldehyde is unique due to the presence of both an amino group and a bromine atom on the pyridine ring. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

3-amino-5-bromopyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O/c7-4-1-5(8)6(3-10)9-2-4/h1-3H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBGAGUYLIVTKPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289168-19-9
Record name 3-Amino-5-bromopyridine-2-carbaldehyde
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